molecular formula C20H19N3O4S2 B11251733 N1-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide

N1-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide

Cat. No.: B11251733
M. Wt: 429.5 g/mol
InChI Key: YDBVMPNTJSKXDK-UHFFFAOYSA-N
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Description

N-[2-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-N’-[(PYRIDIN-4-YL)METHYL]ETHANEDIAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-N’-[(PYRIDIN-4-YL)METHYL]ETHANEDIAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzenesulfonyl and thiophene intermediates, followed by their coupling with pyridine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability. Industrial methods also focus on optimizing the use of raw materials and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-N’-[(PYRIDIN-4-YL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-[2-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-N’-[(PYRIDIN-4-YL)METHYL]ETHANEDIAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules can be explored to develop new drugs or biochemical probes.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: The compound can be utilized in the development of advanced materials, such as polymers or coatings with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-N’-[(PYRIDIN-4-YL)METHYL]ETHANEDIAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions can provide insights into its mode of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl and thiophene derivatives, such as:

  • N-[2-(BENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]-N’-[(PYRIDIN-4-YL)METHYL]ETHANEDIAMIDE
  • N-[2-(BENZENESULFONYL)-2-(THIOPHEN-3-YL)ETHYL]-N’-[(PYRIDIN-4-YL)METHYL]ETHANEDIAMIDE

Uniqueness

N-[2-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-N’-[(PYRIDIN-4-YL)METHYL]ETHANEDIAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C20H19N3O4S2

Molecular Weight

429.5 g/mol

IUPAC Name

N'-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-N-(pyridin-4-ylmethyl)oxamide

InChI

InChI=1S/C20H19N3O4S2/c24-19(22-13-15-8-10-21-11-9-15)20(25)23-14-18(17-7-4-12-28-17)29(26,27)16-5-2-1-3-6-16/h1-12,18H,13-14H2,(H,22,24)(H,23,25)

InChI Key

YDBVMPNTJSKXDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=NC=C2)C3=CC=CS3

Origin of Product

United States

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